molecular formula C8H11ClN2O B8365914 p-Hydroxyphenylacetamidine hydrochloride

p-Hydroxyphenylacetamidine hydrochloride

Cat. No. B8365914
M. Wt: 186.64 g/mol
InChI Key: SRUMPPXKBSWXMN-UHFFFAOYSA-N
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Patent
US04285932

Procedure details

p-Hydroxybenzyl cyanide (5.0 g) was dissolved in absolute ethanol (50 ml) and the solution saturated with dry HCl gas over 4 hours at ambient temperature. After standing at 4° C. for 72 hours, dry diethyl ether (200 ml) and light petroleum (100 ml) were added and white crystals were deposited over 2 hours. The solid was isolated by filtration and reacted immediately with saturated ethanolic ammonia (300 ml) for 3 hours at ambient temperature. The reaction mixture was evaporated to dryness on a steam bath and the residue recrystallised from ethanol. Yield 4.36 g M.P. 248° C. (dec.) N.M.R. δ(Dimethylsulphoxide d6) 9.0-9.8 envelope 5H exchangeable with D2O, amidine H, hydroxyl H. 6.85+7.37 AA'BB' quartet 4H (J: 9 Hz) phenyl H; 3.70 singlet 2H benzyl H.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
light petroleum
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[ClH:11].C(OCC)C.[NH3:17]>C(O)C>[ClH:11].[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]([NH2:17])=[NH:8])=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(CC#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
light petroleum
Quantity
100 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
white crystals were deposited over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness on a steam bath
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
Cl.OC1=CC=C(C=C1)CC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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